2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydroxyphenylmethylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide typically involves the condensation of 2-mercaptobenzimidazole with 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of fluorescent probes and sensors, particularly for detecting specific ions or molecules.
Biochemistry: The compound’s ability to bind to proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can intercalate with DNA, inhibiting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The hydroxyphenylmethylideneamino moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-bromophenyl)methylideneamino]acetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-chlorophenyl)methylideneamino]acetamide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it particularly useful in biological applications where solubility and specific interactions with biomolecules are crucial.
Properties
CAS No. |
63875-31-0 |
---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-4-1-5-11(14)9-17-20-15(22)10-23-16-18-12-6-2-3-7-13(12)19-16/h1-9,21H,10H2,(H,18,19)(H,20,22) |
InChI Key |
GGRUVZCVGNSFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.